1-Cycloheptylethane-1,2-diamine is an organic compound characterized by its unique molecular structure, which includes a cycloheptyl group attached to an ethane backbone that features two amine functional groups. This compound falls under the classification of diamines, which are organic compounds containing two amino groups. It is notable for its potential applications in various chemical syntheses and biological contexts.
1-Cycloheptylethane-1,2-diamine belongs to the class of aliphatic amines and specifically to the subclass of diamines. Its structure allows it to participate in various chemical reactions due to the presence of the amino groups, making it a valuable intermediate in organic synthesis.
The synthesis of 1-cycloheptylethane-1,2-diamine can be achieved through several methods, primarily focusing on the formation of the diamine from appropriate precursors. A common approach involves the reductive amination of cycloheptanone with ethylenediamine or similar reagents under controlled conditions.
1-Cycloheptylethane-1,2-diamine's molecular structure features:
C1CCCCCC1CC(N)N
.1-Cycloheptylethane-1,2-diamine can undergo several types of chemical reactions due to its functional groups:
The specific reaction conditions will vary based on the desired product but typically involve:
The mechanism of action for 1-cycloheptylethane-1,2-diamine primarily involves its role as a nucleophile in various organic reactions. The lone pairs on the nitrogen atoms allow them to attack electrophilic centers in substrates, leading to bond formation and subsequent product generation.
Studies indicate that the reactivity of diamines like 1-cycloheptylethane-1,2-diamine is influenced by steric factors associated with the cycloheptyl group, which can affect how readily they participate in nucleophilic attacks.
1-Cycloheptylethane-1,2-diamine has potential applications in:
The catalytic coupling of cycloheptyl precursors with ethylenediamine derivatives provides efficient routes to the target diamine. Key methodologies include:
Aziridine Ring-Opening: N-Activated aziridines undergo regioselective ring-opening with cycloheptylamine nucleophiles. Scandium(III) triflate [Sc(OTf)₃] (1–5 mol%) efficiently catalyzes this transformation at 60–80°C, yielding N-(cycloheptyl)ethylenediamine derivatives. This method benefits from high atom economy and tolerance of diverse N-protecting groups (tosyl, nosyl, acyl) [4]. Iron(III) complexes offer enhanced water compatibility for hydrophilic substrates [4].
Alkene Diamination: Rhodium(III)-catalyzed (e.g., [CpRhCl₂]₂) intermolecular diamination of alkenes employs cycloheptylsulfonamides as nitrogen sources. Styrenes undergo oxidative diamination with *N-sulfonylcycloheptylamines at the terminal carbon, generating protected 1-cycloheptylethane-1,2-diamines with moderate regioselectivity (3:1 to 5:1 branched:linear) [4] [5].
Reductive Amination: Cycloheptanone condenses with ethylenediamine under transfer hydrogenation conditions (Ru-PNN pincer catalysts, iPrOH). This stepwise imine formation/reduction sequence proceeds with moderate diastereoselectivity but offers feedstock simplicity [2].
Table 1: Catalytic Alkene Functionalization for Cycloheptyl-Ethylenediamine Coupling
Catalyst System | Cycloheptyl Precursor | Reaction Type | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|---|
Sc(OTf)₃ (2 mol%) | Cycloheptylamine | Aziridine ring-opening | 78–92 | >20:1 anti-Markovn. | High functional group tolerance |
[Cp*RhCl₂]₂ / AgSbF₆ | N-Ts-cycloheptylamine | Alkene diamination | 65–80 | 3:1–5:1 (branched) | Direct C–N bond formation |
Ru-Macho (0.5 mol%) | Cycloheptanone | Reductive amination | 70–85 | Moderate (syn:anti) | Atom-economical |
Lewis acids activate carbonyl or imine functionalities towards nucleophilic attack by cycloheptyl-containing fragments, enabling diamine skeleton assembly:
Aza-Diels-Alder Reactions: N-Alkyl-1-aza-1,3-butadienes (derived from cycloheptylamine) react with electron-rich enol ethers under TiCl₄ catalysis (10 mol%). The reaction proceeds via a highly organized endo-selective transition state stabilized by bidentate chelation to Ti(IV), yielding tetrahydropyridine intermediates. Subsequent reduction (NaBH₃CN) affords trans-1,2-diamines with >95% diastereomeric excess (d.e.) [6].
Iminium Ion Activation: Glyoxylate-derived imines complex with Sn(OTf)₂ or MgI₂, undergoing stereoselective Mannich addition with N-(tert-butanesulfinyl)cycloheptylamine. The chiral auxiliary controls facial selectivity, yielding β-amino-α-hydroxy esters with 90–98% e.e. Catalytic hydrogenolysis (H₂/Pd-C) cleaves the auxiliary and reduces the ester to the primary diamine [6] [9].
Pauli-Lowering Mechanism: Computational studies (DFT) reveal that Lewis acids (e.g., AlCl₃, SnCl₄) accelerate key bond-forming steps by reducing destabilizing steric (Pauli) repulsion between reacting fragments rather than solely lowering LUMO energies. This is critical for achieving high stereoselectivity in cycloheptyl-imine additions due to the ring’s conformational flexibility [6].
Controlling absolute configuration at the chiral diamine centers requires tailored stereoselective strategies:
Chiral Auxiliary-Mediated Synthesis: (1R,2R)-(−)-1,2-Diaminocycloheptane is resolved via diastereomeric salt formation with L-(+)-tartaric acid. The resolved diamine serves as a precursor for N-alkylation or reductive amination to install the ethylenediamine chain while preserving chirality. This method delivers enantiopure (>99% e.e.) material but requires multi-step synthesis [1] [7].
Asymmetric Hydrogenation: Cycloheptyl-containing enol acetates or enamides undergo enantioselective hydrogenation using chiral Rh(I) or Ru(II) catalysts. DuPhos-Rh complexes hydrogenate N-acyl enol acetates derived from cycloheptanone, affording β-amino esters with 92–97% e.e. Subsequent Curtius rearrangement or reduction yields chiral diamines [8].
Enzymatic Desymmetrization: meso-1,2-Diacylaminocycloheptanes undergo kinetic resolution with Candida antarctica lipase B (CAL-B), selectively hydrolyzing one amide bond. The mono-acid products are precursors to enantiomerically enriched diamines after decarboxylation (60–75% yield, 90–98% e.e.) [2] [10].
Table 2: Stereocontrol Methods for 1-Cycloheptylethane-1,2-diamine Synthesis
Strategy | Key Reagent/Catalyst | Stereochemical Outcome | Yield (%) | e.e. or d.e. (%) | Limitation |
---|---|---|---|---|---|
Tartrate Resolution | L-(+)-Tartaric acid | (1R,2R) or (1S,2S) | 35–45 | >99 | Low yielding, multi-step |
Rh-DuPhos Hydrogenation | [Rh((R,R)-Et-DuPhos)(COD)]OTf | R- or S-configured center | 85–92 | 92–97 | Requires enamide synthesis |
Enzymatic Desymmetrization | CAL-B lipase | R-Monoacid precursor | 60–75 | 90–98 | Substrate-specific |
Energy input modality profoundly influences efficiency and selectivity in diamine synthesis:
Photochemical Alkene Diamination: UV irradiation (254 nm) of N-aminophthalimide and styrene derivatives in the presence of cycloheptylamine generates radical cation intermediates. This pathway yields 1,2-diamines with anti-Markovnikov regioselectivity (linear:branched >8:1) but low diastereocontrol (∼1:1 dr). The reaction proceeds at 25°C within 2 hours but requires stoichiometric oxidants (e.g., DDQ) [5].
Electrocatalytic Diamination: Constant current electrolysis (undivided cell, graphite electrodes) enables catalyst-free diamination of styrenes with sulfamide derivatives. Cycloheptylsulfamide participates efficiently, delivering N-sulfonyl-protected diamines with high diastereoselectivity (anti:syn >20:1) at 0.1–0.5 M substrate concentration. The electrochemical method avoids transition metals and operates at ambient temperature with superior functional group tolerance compared to photoredox catalysis [5].
Thermal vs. Photo [2+2] Cycloadditions: Keteniminium ions (from N,N-dimethylcycloheptylacetamide) undergo thermal Staudinger [2+2] cycloaddition with imines (80–100°C), yielding azetidinone intermediates. Photochemical variants (300 nm LED) proceed at 25°C via triplet sensitization but exhibit diminished diastereoselectivity (thermal: 95% d.e. vs photochemical: 60% d.e.) due to loss of concertedness [3] [5].
Table 3: Energy Input Modality Comparison for Key Diamine-Forming Reactions
Reaction Type | Conditions | Cycloheptyl Integration Efficiency | Diastereoselectivity (anti:syn) | Reaction Time | Scalability |
---|---|---|---|---|---|
Thermal Aziridine Opening | Sc(OTf)₃, 80°C | High (78–92% yield) | >20:1 | 6–12 h | Kilogram demonstrated |
Photochemical Diamination | hν (254 nm), DDQ, 25°C | Moderate (45–65% yield) | ∼1:1 | 1–2 h | Limited by photopenetration |
Electrocatalytic Diamination | 10 mA, DMF/MeCN, 25°C | High (70–85% yield) | >20:1 | 3–5 h | Multi-gram demonstrated |
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: